An In-depth Technical Guide to the Mechanism of Action of AMG-Tie2-1
An In-depth Technical Guide to the Mechanism of Action of AMG-Tie2-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AMG-Tie2-1, a potent inhibitor of the Tie2 and VEGFR2 receptor tyrosine kinases. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its therapeutic potential and the underlying biological pathways it modulates.
Core Mechanism of Action
AMG-Tie2-1 is a small molecule inhibitor that targets two key receptor tyrosine kinases involved in angiogenesis: Tie2 (tunica interna endothelial cell kinase 2) and VEGFR2 (vascular endothelial growth factor receptor 2). By inhibiting these receptors, AMG-Tie2-1 disrupts the signaling pathways crucial for the formation of new blood vessels, a process frequently exploited by tumors for their growth and metastasis.
The Tie2 receptor and its ligands, angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2), play a critical role in vascular development and stability. Ang1 typically acts as an agonist, promoting vessel maturation and quiescence. In contrast, Ang2, which is often upregulated in tumor microenvironments, can act as a context-dependent antagonist or partial agonist, leading to vascular destabilization and facilitating angiogenesis. AMG-Tie2-1's inhibition of Tie2 phosphorylation directly interferes with the signaling initiated by these ligands.
Simultaneously, by inhibiting VEGFR2, AMG-Tie2-1 blocks the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. This dual inhibition of both the Tie2 and VEGF pathways provides a multi-pronged approach to suppressing angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for AMG-Tie2-1 and related molecules targeting the angiopoietin/Tie2 pathway.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| AMG-Tie2-1 | Tie2 | 1 | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2] |
| VEGFR2 | 3 | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2] | |
| Tie2 Autophosphorylation | 10 | EA.hy926 human endothelial cells | [1][2] | |
| AMG 386 (Trebananib) | Ang1 | 0.9 | Not Specified | [3] |
| Ang2 | 0.023 | Not Specified | [3] | |
| AMG 780 | Ang1 | 4.5 | Not Specified | [4][5] |
| Ang2 | 0.06 | Not Specified | [4][5] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by AMG-Tie2-1.
Caption: The Tie2 signaling pathway is activated by Angiopoietin-1 (Ang1), leading to downstream activation of PI3K/Akt and MAPK/ERK pathways, which regulate endothelial cell survival, migration, and vascular permeability. Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist.
Caption: AMG-Tie2-1 inhibits both the Tie2 and VEGFR2 receptors, leading to the blockade of their respective downstream signaling pathways and resulting in the inhibition of angiogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Kinase Inhibition
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
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Reagents and Materials:
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Recombinant Tie2 or VEGFR2 kinase domain.
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Biotinylated peptide substrate.
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ATP.
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Europium cryptate-labeled anti-phosphotyrosine antibody.
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Streptavidin-XL665.
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Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
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384-well low-volume microplates.
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HTRF-compatible plate reader.
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Procedure:
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Prepare serial dilutions of AMG-Tie2-1 in DMSO and then dilute in assay buffer.
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Add the kinase, biotinylated peptide substrate, and AMG-Tie2-1 (or vehicle control) to the microplate wells.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction by adding a detection mixture containing EDTA, europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
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Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
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Read the plate on an HTRF reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
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The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
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Calculate the percent inhibition for each concentration of AMG-Tie2-1 and determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Cellular Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.
Protocol:
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Cell Culture:
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Culture EA.hy926 human endothelial cells in appropriate media (e.g., DMEM supplemented with 10% FBS).
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-
Procedure:
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Seed cells in 96-well plates and grow to confluence.
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Starve the cells in serum-free media for 4-6 hours prior to the experiment.
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Pre-incubate the cells with various concentrations of AMG-Tie2-1 or vehicle control for 1-2 hours.
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Stimulate the cells with a specific ligand (e.g., Angiopoietin-1 for Tie2) for a short period (e.g., 10-15 minutes) at 37°C.
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Aspirate the media and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
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Determine the level of phosphorylated Tie2 and total Tie2 in the cell lysates using a sandwich ELISA or Western blotting.
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For ELISA, coat a plate with a capture antibody for total Tie2. Add cell lysates, followed by a detection antibody for phosphorylated Tie2 (e.g., anti-phospho-Tie2 [Tyr992]) and a secondary HRP-conjugated antibody.
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For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Tie2 and total Tie2.
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Quantify the signal and calculate the percent inhibition of autophosphorylation at each drug concentration to determine the IC50 value.
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Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing an anti-angiogenic agent like AMG-Tie2-1 involves in vitro biochemical and cellular assays followed by in vivo efficacy studies in tumor models.
This guide provides a foundational understanding of the mechanism of action for AMG-Tie2-1. Further research into the downstream effects on specific cell types within the tumor microenvironment and potential resistance mechanisms will continue to refine our knowledge of this and similar targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Context-Dependent Role of Angiopoietin-1 Inhibition in the Suppression of Angiogenesis and Tumor Growth: Implications for AMG 386, an Angiopoietin-1/2–Neutralizing Peptibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
